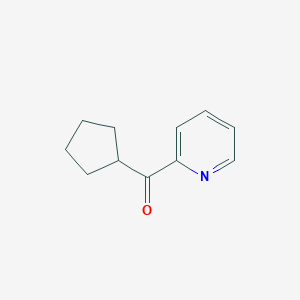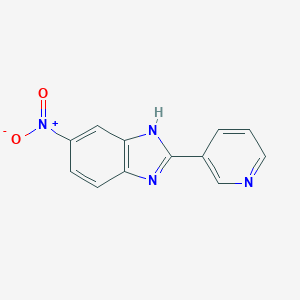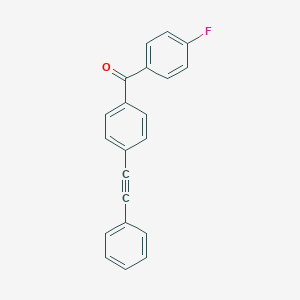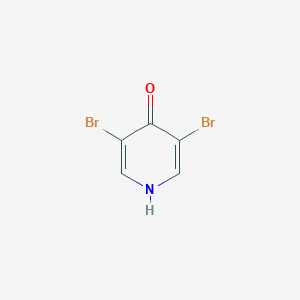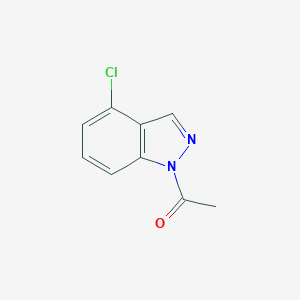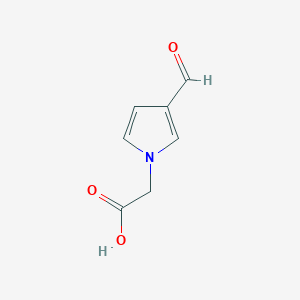
(3-Formyl-1H-pyrrol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Formyl-1H-pyrrol-1-yl)acetic acid, commonly known as FPA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPA is a pyrrole derivative that contains both a carboxylic acid and an aldehyde functional group, making it an attractive scaffold for drug design.
Mécanisme D'action
The mechanism of action of FPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
FPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammation. FPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPA in lab experiments is its relatively simple synthesis method. However, FPA has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, FPA has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for research involving FPA. One area of interest is its potential use in combination with other drugs for cancer treatment. FPA may also have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and arthritis. Further studies are needed to fully understand the mechanism of action of FPA and its potential therapeutic applications.
Méthodes De Synthèse
FPA can be synthesized through several methods, including the reaction of pyrrole with glyoxylic acid, the reaction of pyrrole with formaldehyde and formic acid, and the reaction of pyrrole with ethyl glyoxylate. The most commonly used method involves the reaction of pyrrole with glyoxylic acid in the presence of a catalyst such as hydrochloric acid.
Applications De Recherche Scientifique
FPA has shown promising results in various scientific research studies. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. FPA has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
Propriétés
Numéro CAS |
143226-04-4 |
|---|---|
Nom du produit |
(3-Formyl-1H-pyrrol-1-yl)acetic acid |
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-(3-formylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h1-3,5H,4H2,(H,10,11) |
Clé InChI |
CLFMFIUAVMAHOU-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1C=O)CC(=O)O |
SMILES canonique |
C1=CN(C=C1C=O)CC(=O)O |
Synonymes |
1H-Pyrrole-1-acetic acid, 3-formyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



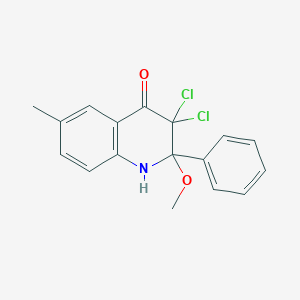
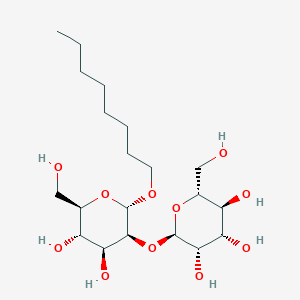
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
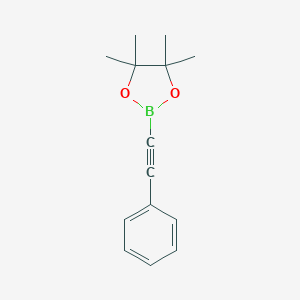
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
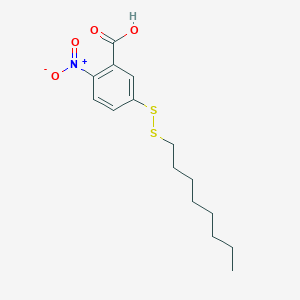
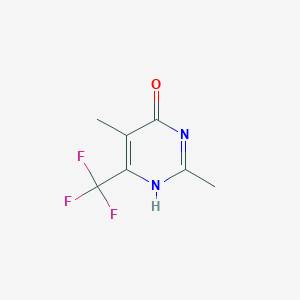
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
